molecular formula C16H14N2O2 B6483146 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-31-4

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B6483146
CAS No.: 942005-31-4
M. Wt: 266.29 g/mol
InChI Key: RGNXRBUEFFRECG-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at the 5-position and a 4-methylphenyl carboxamide moiety.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)18-16(19)15-9-13-14(20-15)8-5-11(2)17-13/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNXRBUEFFRECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the formation of the furo[3,2-b]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can yield the furo[3,2-b]pyridine scaffold. Subsequent acylation with 4-methylphenyl isocyanate can produce the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and hypothesized properties of 5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide and related compounds from the evidence:

Compound Name Core Structure Key Substituents Hypothesized Impact on Properties
This compound Furo[3,2-b]pyridine - 5-methyl group
- 4-methylphenyl carboxamide
Increased lipophilicity (vs. fluorophenyl analogs); potential metabolic stability
2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-... Furo[2,3-b]pyridine - 4-fluorophenyl
- Pyridinyl cyclopropylamine
Enhanced electron-withdrawing effects (fluorine); possible improved target binding affinity
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)... Furo[2,3-b]pyridine - Chlorine substituent
- Pyrimidinyl cyclopropane amine
Increased steric bulk; potential modulation of solubility and kinase inhibition
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-... 1,4-dihydropyridine - Cyanogroup
- Methoxyphenyl thioether
Calcium channel modulation (common in dihydropyridines); altered redox stability

Key Observations:

Core Structure Variations :

  • The furo[3,2-b]pyridine core (target compound) differs from furo[2,3-b]pyridine analogs in ring fusion position, which may influence conformational flexibility and binding pocket compatibility.
  • Dihydropyridine derivatives (e.g., ) exhibit reduced aromaticity, favoring redox activity and ion channel interactions .

Substituent Effects: 4-Methylphenyl vs. Cyclopropylamine vs. Simple Amides: Bulky substituents (e.g., pyridinyl cyclopropylamine in ) may improve target selectivity but reduce solubility .

Synthetic Approaches :

  • The target compound likely employs coupling reagents like HATU or EDC (as seen in ) for amide bond formation, with purification via UPLC (e.g., Waters BEH C18 columns with ammonium acetate buffers) .

Pharmacological and Physicochemical Considerations

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Kinase Inhibition : Furopyridine carboxamides often target ATP-binding pockets in kinases. The 4-methylphenyl group may favor hydrophobic interactions, whereas fluorophenyl analogs () could enhance polar interactions .
  • Metabolic Stability : Methyl groups (target compound) may slow oxidative metabolism compared to halogenated analogs, though this requires experimental validation .
  • Solubility: The absence of polar groups (e.g., trifluoroethylamino in ) in the target compound may limit aqueous solubility, necessitating formulation optimization .

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